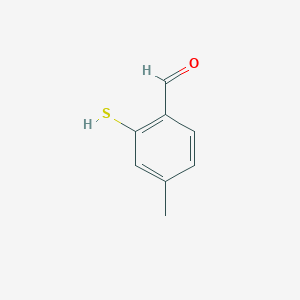
4-Methyl-2-sulfanylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-sulfanylbenzaldehyde is an organic compound with the molecular formula C8H8OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fourth position and a sulfanyl group at the second position. This compound is known for its distinctive odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-sulfanylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product. Another method involves the use of 4-methylbenzenesulfonyl chloride and sodium sulfide, followed by oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common. These methods allow for the large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: 4-Methyl-2-sulfinylbenzaldehyde or 4-Methyl-2-sulfonylbenzaldehyde.
Reduction: 4-Methyl-2-sulfanylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
4-Methyl-2-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 4-Methyl-2-sulfanylbenzaldehyde exerts its effects involves interactions with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and protein function. The aldehyde group can participate in nucleophilic addition reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
4-Methylbenzaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylbenzaldehyde: Lacks the methyl group, which affects its physical and chemical properties.
4-Methyl-2-sulfinylbenzaldehyde: An oxidized form of 4-Methyl-2-sulfanylbenzaldehyde with different reactivity.
Uniqueness: this compound is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical synthesis processes and research applications.
Propriétés
Numéro CAS |
294674-97-8 |
|---|---|
Formule moléculaire |
C8H8OS |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
4-methyl-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8OS/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 |
Clé InChI |
IOBQGBDPPIJYTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



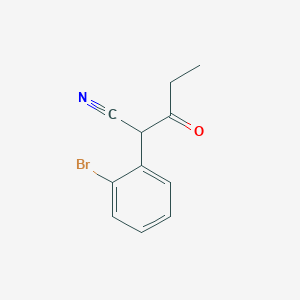
![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)


![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
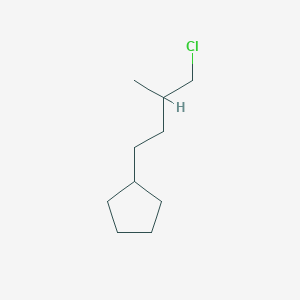

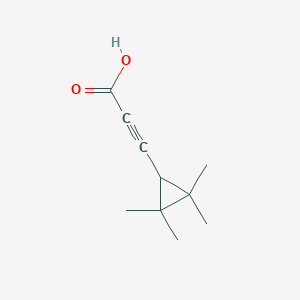
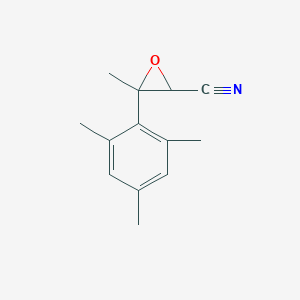

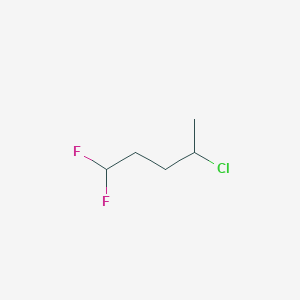
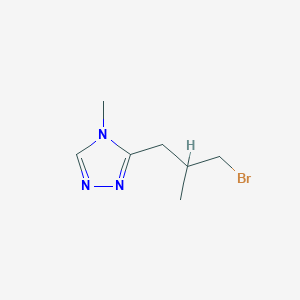
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
